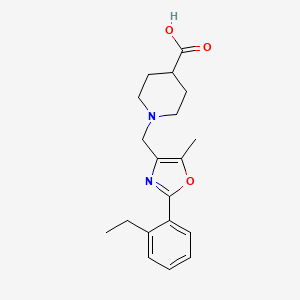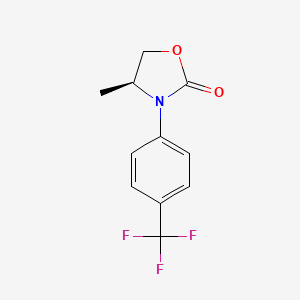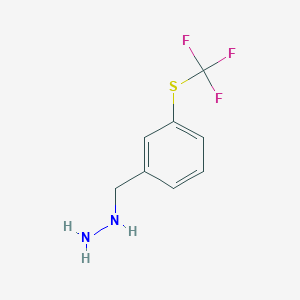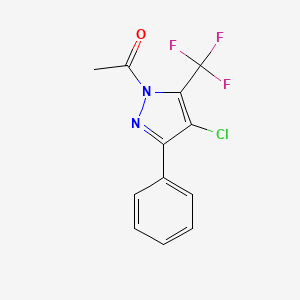
4-(Difluoromethylsulphonyl)-2-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethylsulphonyl)-2-fluoroaniline is an organic compound that features a difluoromethylsulfonyl group and a fluorine atom attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethylsulphonyl)-2-fluoroaniline typically involves the introduction of the difluoromethylsulfonyl group to a fluorinated aniline derivative. One common method is the reaction of 2-fluoroaniline with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to enhance the efficiency and safety of the synthesis process. Additionally, the use of alternative reagents and catalysts that are more environmentally friendly and economically viable is often explored in industrial settings.
化学反应分析
Types of Reactions
4-(Difluoromethylsulphonyl)-2-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(Difluoromethylsulphonyl)-2-fluoroaniline has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Biological Research: The compound can be used in studies involving enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4-(Difluoromethylsulphonyl)-2-fluoroaniline involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can affect various biochemical pathways, making the compound useful in drug development and other applications.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethylsulphonyl)-2-fluoroaniline
- 4-(Difluoromethylsulphonyl)-2-chloroaniline
- 4-(Difluoromethylsulphonyl)-2-bromoaniline
Uniqueness
4-(Difluoromethylsulphonyl)-2-fluoroaniline is unique due to the presence of both the difluoromethylsulfonyl group and the fluorine atom on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The specific arrangement of these functional groups also enhances the compound’s potential for various applications in scientific research and industry.
属性
分子式 |
C7H6F3NO2S |
|---|---|
分子量 |
225.19 g/mol |
IUPAC 名称 |
4-(difluoromethylsulfonyl)-2-fluoroaniline |
InChI |
InChI=1S/C7H6F3NO2S/c8-5-3-4(1-2-6(5)11)14(12,13)7(9)10/h1-3,7H,11H2 |
InChI 键 |
NSHYTOOADGLXEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)




![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)




![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)



